molecular formula C17H29NO2 B5160029 N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide

Katalognummer B5160029
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: CNQCJENVECAAKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in metabolic disorders such as obesity, diabetes, and cancer.

Wirkmechanismus

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide activates AMPK by binding to the γ subunit of the enzyme and allosterically increasing its activity. AMPK activation leads to the phosphorylation of downstream targets involved in energy homeostasis such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). ACC phosphorylation inhibits fatty acid synthesis and promotes fatty acid oxidation, while GLUT4 phosphorylation increases glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In skeletal muscle cells, it increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In the liver, it reduces hepatic glucose production and promotes fatty acid oxidation. In adipose tissue, it increases lipolysis and reduces lipogenesis. In cancer cells, it induces cell cycle arrest and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism. However, it is important to note that this compound is a small molecule and may have off-target effects. Additionally, its effects may vary depending on the cell type and experimental conditions.

Zukünftige Richtungen

Future research on N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide could focus on its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cancer. It could also investigate the molecular mechanisms underlying its effects on cellular metabolism and identify potential off-target effects. Furthermore, the development of more potent and selective AMPK activators could lead to the discovery of novel therapeutics for metabolic disorders.

Synthesemethoden

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide involves a series of chemical reactions starting from 1-adamantylamine. The first step involves the protection of the amine group with tert-butyloxycarbonyl (Boc) to form Boc-1-adamantylamine. The Boc group is then removed using trifluoroacetic acid (TFA) to yield 1-adamantylamine. The carboxylic acid group is then activated with dicyclohexylcarbodiimide (DCC) and reacted with 3,5-dimethylisoxazole to form the key intermediate N-(3,5-dimethylisoxazol-4-yl)-1-adamantylcarboxamide. This intermediate is then coupled with tert-butyl 2-(dimethylamino)acetate to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cancer. It has been shown to activate AMPK and increase glucose uptake in skeletal muscle cells, reduce hepatic glucose production, and improve insulin sensitivity in animal models of obesity and diabetes. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Eigenschaften

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-14(2,11-19)18-13(20)17-7-12-5-15(3,9-17)8-16(4,6-12)10-17/h12,19H,5-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQCJENVECAAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(C)(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.